molecular formula C19H26N2O3S B2552130 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 868215-84-3

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2552130
CAS No.: 868215-84-3
M. Wt: 362.49
InChI Key: RYAVCKVBGXBQLT-UHFFFAOYSA-N
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Description

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide (CAS 868215-84-3) is a synthetic organic compound with a molecular formula of C19H26N2O3S and a molecular weight of 362.49 g/mol . This acetamide derivative features a unique 2,6-diethyl-3,5-dioxothiomorpholine core, a scaffold that incorporates sulfur and multiple carbonyl groups, which may influence its electronic properties and binding affinity. The compound is offered in high purity for research applications. While specific biological data for this compound is limited in the public domain, its structural features suggest potential as a valuable intermediate or pharmacophore in medicinal chemistry research. Acetamide derivatives based on similar heterocyclic systems, such as morpholine, have been investigated as selective receptor ligands with demonstrated antinociceptive effects in preclinical models, indicating potential for research into pain pathways . Furthermore, related morpholine-acetamide compounds have shown significant promise in oncological research, exhibiting inhibitory activity against carbonic anhydrase isoforms like CA IX, which are overexpressed in hypoxic tumor environments, and demonstrating anti-proliferative effects against cancer cell lines . Researchers can explore this compound's utility as a building block or as a candidate for screening in various biochemical and pharmacological assays. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-6-14-18(23)21(19(24)15(7-2)25-14)10-16(22)20-17-12(4)8-11(3)9-13(17)5/h8-9,14-15H,6-7,10H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAVCKVBGXBQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule notable for its complex structure featuring a thiomorpholine ring and an acetamide group. Its unique molecular configuration suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 348.46 g/mol. The presence of the thiomorpholine moiety and the substituted phenyl group are key features influencing its biological activity.

PropertyValue
Molecular FormulaC18H24N2O3SC_{18}H_{24}N_{2}O_{3}S
Molecular Weight348.46 g/mol
PurityTypically ≥ 95%

Synthesis

The synthesis of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity. Common synthetic pathways may include:

  • Formation of the thiomorpholine ring.
  • Introduction of the acetamide group.
  • Substitution reactions to incorporate the trimethylphenyl moiety.

Biological Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities. The thiomorpholine ring is often linked to various pharmacological effects, including:

  • Antimicrobial Activity: Studies have shown that related compounds possess antimicrobial properties against a range of pathogens.
  • Anticancer Potential: Some derivatives have demonstrated cytotoxic effects against human cancer cell lines.
  • Enzyme Inhibition: Certain analogs have been noted for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the biological activity attributed to structural variations:

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)acetamideSimilar acetamide structureModerate enzyme inhibition
2-(3-methoxyphenyl)-N-acetylthiomorpholineContains a thiomorpholine ringAntimicrobial activity
2-(4-chlorophenyl)-N-acetylthiomorpholineChlorine substitution instead of ethylAnticancer properties

The unique combination of substituents in 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide may enhance its solubility and bioactivity compared to other similar compounds.

Case Studies and Research Findings

Research involving compounds structurally related to 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide has yielded promising results:

  • Anticancer Studies: A study tested various derivatives against 12 human cancer cell lines and found certain anal

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound is compared to N-(2,4,6-trimethylphenyl)acetamide derivatives (e.g., TMPA, TMPMA, TMPDMA, TMPDCA) from crystallographic studies (). Key differences include:

  • Core Structure : The target compound features a 3,5-dioxothiomorpholin ring, whereas analogs in have simpler acetamide substituents (e.g., -CH3, -CH2Cl, -CH(CH3)2).
  • Substituent Effects : The diethyl groups on the thiomorpholin ring introduce greater steric bulk compared to methyl or chloro substituents on the acetamide derivatives.
Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Core Structure Key Substituents Steric Bulk Electronic Effects
Target Compound 3,5-Dioxothiomorpholin 2,6-Diethyl, mesityl acetamide High Sulfur-induced polarizability
TMPA (N-(2,4,6-trimethylphenyl)acetamide) Acetamide -CH3, mesityl Low Standard acetamide electronic profile
TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide) Acetamide -CHCl2, mesityl Moderate Electron-withdrawing Cl substituents

Crystallographic and Bond Parameter Analysis

highlights that substitutions on acetamide derivatives induce measurable changes in bond lengths and angles. For example:

  • Bond Angles: The mesityl group in all compounds enforces near-planar geometry at the amide linkage (C-N-C angle ~120°), but bulkier substituents (e.g., -CHCl2 in TMPDCA) introduce minor distortions.

For the target compound, the thiomorpholin ring’s 3,5-dioxo groups likely enforce a planar conformation, while diethyl substituents may increase torsional strain compared to smaller groups. The mesityl group’s steric hindrance could further restrict rotational freedom, analogous to TMPDMA (N-(2,4,6-trimethylphenyl)-2,2-dimethylacetamide) .

Electronic and Reactivity Considerations

  • Thiomorpholin vs.
  • Dioxo Groups : The 3,5-dioxo groups may enhance resonance stabilization of the thiomorpholin ring, contrasting with the simpler acetamide derivatives in , where substituents like -Cl or -CH3 primarily exert inductive effects .

Research Implications and Gaps

  • Synthetic Challenges : The diethyl-thiomorpholin core may complicate crystallization compared to smaller substituents in TMPA derivatives.
  • Application Potential: The compound’s unique electronic profile could make it a candidate for enzyme inhibition (e.g., targeting sulfur-responsive active sites) or as a ligand in coordination chemistry.

Further studies using crystallographic software like SHELX (as noted in ) are recommended to resolve the target compound’s structure and validate hypothetical comparisons .

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